methyl3-oxo-3-(oxolan-2-yl)propanoate
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Overview
Description
Methyl 3-oxo-3-(oxolan-2-yl)propanoate is an organic compound with the molecular formula C8H12O4. It is a derivative of propanoic acid and contains an oxolan (tetrahydrofuran) ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-3-(oxolan-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxo-3-(oxolan-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methyl 3-oxo-3-(oxolan-2-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(oxolan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-oxo-3-(oxolan-2-yl)propanoic acid.
Reduction: 3-hydroxy-3-(oxolan-2-yl)propanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-3-(oxolan-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-oxo-3-(oxolan-2-yl)propanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions are crucial in its reactivity and applications in synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(oxolan-3-yl)propanoate: Similar structure but with the oxolan ring at a different position.
Ethyl 3-oxo-3-(oxolan-2-yl)propanoate: Similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-oxo-3-(oxolan-2-yl)propanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-oxo-3-(oxolan-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWQZUNBMTJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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